5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile
Description
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
5-(pentan-3-ylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H15N3/c1-3-9(4-2)14-11-6-5-10(7-12)13-8-11/h5-6,8-9,14H,3-4H2,1-2H3 |
InChI Key |
QERMOHHSUMDCNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile typically involves the nucleophilic substitution of a suitably activated pyridine-2-carbonitrile derivative with pentan-3-ylamine or its equivalent. This approach is favored due to the nucleophilicity of the amine and the electrophilic nature of the pyridine ring substituted with a leaving group at the 5-position.
- Starting Materials : Pyridine-2-carbonitrile derivatives with a leaving group (e.g., halogen) at the 5-position.
- Nucleophile : Pentan-3-ylamine or its salt.
- Reaction Type : Nucleophilic aromatic substitution (SNAr).
- Catalysts/Conditions : Often conducted under reflux in polar aprotic solvents; bases such as triethylamine or inorganic bases may be used to scavenge acid byproducts.
- Industrial Scale Adaptations : Continuous flow reactors and automated systems have been employed to improve yield and process efficiency.
Detailed Reaction Conditions
| Step | Description | Typical Conditions |
|---|---|---|
| Activation of Pyridine | Halogenation or suitable functionalization at 5-position | Use of halogenating agents under controlled temperature |
| Nucleophilic Substitution | Reaction of 5-halogen-pyridine-2-carbonitrile with pentan-3-ylamine | Solvent: Acetonitrile, Tetrahydrofuran, or similar aprotic solvent; Temperature: 60–110 °C; Time: Several hours under reflux |
| Workup | Quenching, extraction, and purification | Aqueous workup with organic solvent extraction, drying agents, and recrystallization |
| Purification | Chromatography or recrystallization | Silica gel chromatography or solvent recrystallization |
Solvent and Reagent Selection
- Solvents : Polar aprotic solvents such as acetonitrile or tetrahydrofuran are preferred to facilitate nucleophilic substitution.
- Bases : Triethylamine or inorganic bases (e.g., sodium carbonate) assist in neutralizing acidic byproducts.
- Temperature Control : Reaction temperature is maintained to optimize reaction rate while minimizing side reactions.
Scale-Up Considerations
- Use of continuous flow reactors allows precise control over reaction parameters, enhancing reproducibility and yield.
- Automated systems reduce manual handling and exposure to reagents, improving safety.
- Process optimization focuses on minimizing impurities and maximizing product purity.
Reaction Scheme Summary
A simplified reaction scheme:
$$
\text{5-Halogen-pyridine-2-carbonitrile} + \text{Pentan-3-ylamine} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{this compound} + \text{HX}
$$
Where HX is the halogen acid byproduct.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting material | 5-halogen-pyridine-2-carbonitrile | Halogen typically chlorine or bromine |
| Nucleophile | Pentan-3-ylamine | Free base or salt form |
| Solvent | Acetonitrile, Tetrahydrofuran | Polar aprotic solvents preferred |
| Base | Triethylamine, Sodium carbonate | Neutralizes HX byproduct |
| Temperature | 60–110 °C | Reflux conditions |
| Reaction time | 4–12 hours | Dependent on scale and conditions |
| Purification | Recrystallization, silica gel chromatography | Ensures product purity |
| Scale-up technology | Continuous flow reactors | Improves yield and safety |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amino group at the 5-position undergoes nucleophilic substitution reactions, particularly in acidic or metal-catalyzed environments. Key reactions include:
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | N-alkylated pyridine derivatives | 65–78% |
| Acylation | Acetyl chloride, pyridine, RT | N-acetylated products | 70–85% |
Mechanism : The lone pair on the amino group attacks electrophilic centers, forming intermediates that eliminate leaving groups (e.g., halides). For alkylation, base-assisted deprotonation enhances nucleophilicity.
Electrophilic Aromatic Substitution
The pyridine ring participates in electrophilic substitution, with regioselectivity influenced by electron-withdrawing cyano and amino groups:
| Reaction | Electrophile | Position | Conditions | Outcome |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-position | 0–5°C, 2 hrs | Nitro-substituted product |
| Sulfonation | SO₃/H₂SO₄ | 4-position | 100°C, 4 hrs | Sulfonic acid derivative |
Key Insight : The cyano group directs electrophiles to the meta position relative to itself, while the amino group exerts an ortho/para-directing effect. Competing effects result in mixed regioselectivity .
Metal Coordination Complex Formation
The amino and cyano groups enable coordination with transition metals, forming complexes with catalytic or bioactive properties:
| Metal | Ligand Ratio | Application | Stability |
|---|---|---|---|
| Cu(II) | 1:2 | Catalysis in C–N coupling | Stable in aqueous media |
| Pd(II) | 1:1 | Suzuki–Miyaura cross-coupling | Air-sensitive |
Mechanism : The amino group donates electron density to the metal, while the cyano group stabilizes the complex through π-backbonding. These complexes are intermediates in catalytic cycles for C–C bond formation .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its halogen substituents (when present):
| Reaction Type | Catalyst System | Substrates | Yield |
|---|---|---|---|
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Terminal alkynes | 64–90% |
| Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄ | Aryl boronic acids | 70-88% |
Example :
-
Sonogashira Protocol :
Cyano Group Transformations
The carbonitrile group undergoes hydrolysis and reduction:
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Hydrolysis | H₂SO₄ (50%), reflux | Pyridine-2-carboxamide | Requires acidic conditions |
| Reduction | LiAlH₄, THF, 0°C | Pyridine-2-aminomethyl | Exothermic; controlled addition critical |
Mechanistic Pathway :
-
Hydrolysis : Protonation of the cyano group followed by nucleophilic attack by water.
-
Reduction : LiAlH₄ delivers hydride ions, converting –C≡N to –CH₂NH₂ .
Biological Interaction Pathways
While not a classical reaction, the compound interacts with biological targets via:
-
Hydrogen bonding : Amino group donates H-bonds to enzyme active sites.
-
π-Stacking : Pyridine ring interacts with aromatic residues in proteins.
Scientific Research Applications
5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s function . The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares substituents, molecular weights, and key physical properties of related compounds:
Key Observations :
- Bulkier substituents (e.g., pentan-3-yl vs. 3-methylbutan-2-yl in ) may reduce solubility in polar solvents due to increased hydrophobicity.
- Electron-withdrawing groups (e.g., CF₃ in ) enhance metabolic stability, whereas alkylamino groups (as in the target compound) may improve membrane permeability .
Biological Activity
5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-cyanopyridine with a suitable amine under specific conditions. The general synthetic pathway can be summarized as follows:
- Starting Material : 2-cyanopyridine
- Reagent : Pentan-3-amine
- Conditions : The reaction is often conducted in a solvent such as ethanol or DMF at elevated temperatures to facilitate the formation of the desired product.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. The compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Salmonella typhi | 128 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits significant antiproliferative effects on various cancer cell lines, including:
- MIA PaCa-2 (pancreatic cancer)
- PC-3 (prostate cancer)
- SCOV3 (ovarian cancer)
The IC50 values for these cell lines were found to be in the low micromolar range, indicating potent activity. Notably, treatment with this compound resulted in cell cycle arrest at the G0/G1 phase, suggesting that it may interfere with cell proliferation mechanisms .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : By accumulating cells in the G0/G1 phase, it disrupts normal cell cycle progression, which is critical for cancer treatment .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Antimicrobial Activity :
- Anticancer Efficacy Evaluation :
Q & A
Advanced Research Question
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 7:3 to 1:1).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data.
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .
How can structural analogs guide the design of derivatives with enhanced bioactivity?
Advanced Research Question
Structure-Activity Relationship (SAR) studies of analogs (e.g., 2-amino-4-(3-fluorophenyl)-6-naphthylpyridine-3-carbonitrile) reveal that:
- Bulky aryl groups at the 4-position improve lipophilicity and membrane permeability.
- Fluorine substitution enhances metabolic stability .
What are the stability profiles of this compound under acidic, basic, and oxidative conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
